molecular formula C6H12O6 B009984 beta-D-galactose CAS No. 105430-43-1

beta-D-galactose

Número de catálogo: B009984
Número CAS: 105430-43-1
Peso molecular: 180.16 g/mol
Clave InChI: WQZGKKKJIJFFOK-FPRJBGLDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

β-D-Galactose is a monosaccharide and an aldohexose with the molecular formula C₆H₁₂O₆. It is a critical component of lactose (β-D-Galp-(1→4)-D-Glc), which is hydrolyzed by lactase into β-D-galactose and β-D-glucose . As part of the Leloir pathway, β-D-galactose is converted to α-D-galactose by galactose mutarotase (GALM), a key step preceding phosphorylation by GALK1 and further metabolism to glucose-1-phosphate . This pathway is essential for energy production, glycosylation, and synthesis of complex carbohydrates. β-D-galactose is also found in glycoproteins, glycolipids, and microbial polysaccharides, such as galacto-oligosaccharides (GOS) with β(1→3) and β(1→6) linkages .

Aplicaciones Científicas De Investigación

Role in Disease Diagnosis and Treatment

Beta-D-galactose is crucial in the functioning of β-galactosidase, an enzyme involved in the hydrolysis of glycosidic bonds. Abnormalities in β-galactosidase activity are linked to several diseases, including:

  • Ovarian Cancer : β-galactosidase activity is associated with ovarian cancer progression. Fluorescent probes have been developed to detect its expression in cancer cells, aiding in early diagnosis and treatment strategies .
  • Senescence : Research indicates that β-galactosidase can be used as a biomarker for cellular senescence. Probes designed to detect this enzyme help differentiate senescent cells from healthy ones .

Drug Delivery Systems

This compound serves as an effective vector for targeted drug delivery. Its unique properties allow for enhanced accumulation of therapeutic agents in specific tissues:

  • Liver Targeting : Studies demonstrate that galactose-conjugated nanoparticles can selectively deliver drugs to liver cells expressing galactose receptors. This method improves the therapeutic efficacy of anticancer agents like Maytansine .
  • Vaccine Development : Galactose is utilized in the construction of vaccines, enhancing their immunogenicity and effectiveness .

Enzyme-linked Immunosorbent Assays (ELISA)

β-Galactosidase is widely used as a reporter enzyme in ELISAs, facilitating the detection of specific antigens or antibodies. Its ability to catalyze colorimetric reactions makes it invaluable in diagnostic assays .

Imaging Techniques

Fluorescent probes based on β-galactosidase activity are employed in imaging techniques to visualize cellular processes and disease states:

  • In Situ Hybridization : The enzyme's activity can be monitored using specific substrates that produce fluorescent signals upon cleavage, allowing researchers to study gene expression and cellular localization .

Summary of Findings

The following table summarizes key applications of this compound across various domains:

Application AreaSpecific Use CasesKey Findings
Disease DiagnosisOvarian cancer detectionProbes detect β-galactosidase activity
Drug DeliveryTargeted liver deliveryEnhanced cytotoxicity via galactose conjugation
Vaccine DevelopmentConstruction of effective vaccinesImproves immunogenicity
Diagnostic AssaysELISA for antigen detectionUtilizes β-galactosidase as a reporter enzyme
Imaging TechniquesFluorescent imaging for gene expression studiesEnables visualization of cellular processes

Case Study: Ovarian Cancer

A study utilized a biocompatible fluorescent probe (TC-gal) that specifically targets endogenous β-galactosidase in ovarian cancer cells. This approach allowed for the differentiation of cancerous cells from normal cells based on enzymatic activity, showcasing potential for early diagnosis and treatment monitoring .

Case Study: Targeted Drug Delivery

Research demonstrated that PEGylated sulfo-BSA conjugated with galactose significantly improved the accumulation of therapeutic agents in liver parenchymal cells compared to non-targeted approaches. This targeted delivery system showed promise for treating liver diseases associated with reactive oxygen species .

Q & A

Basic Research Questions

Q. What are the key metabolic pathways involving beta-D-galactose in eukaryotic systems, and how can they be experimentally validated?

this compound is metabolized via the Leloir pathway, which involves sequential enzymatic conversions: (1) isomerization by galactose mutarotase (GALM) to alpha-D-galactose, (2) phosphorylation by galactokinase (GALK1), (3) uridylyl transfer by GALT, and (4) epimerization by GALE to produce glucose-1-phosphate. Methodological validation includes:

  • Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation in coupled reactions).
  • Isotope tracing with 13C^{13}\text{C}-labeled galactose to track metabolic flux .

Q. Which analytical methods are most reliable for quantifying this compound in biological samples?

  • Enzyme-coupled assays : this compound can be quantified via beta-galactosidase cleavage followed by colorimetric detection of liberated galactose (e.g., Lactose Assay Kit, which couples galactose to a chromogenic product) .
  • Chromatography : HPLC with refractive index detection or derivatization (e.g., using pentaacetate derivatives) for enhanced sensitivity .

Q. How is the structural conformation of this compound determined in polysaccharides or glycoconjugates?

  • NMR spectroscopy : Identifies anomeric configurations (e.g., β1→4 linkages in lactose) and sulfation patterns (e.g., in carrageenans) .
  • X-ray crystallography : Resolves 3D atomic arrangements in enzyme-substrate complexes (e.g., galactose mutarotase) .

Q. What role does galactose mutarotase (GALM) play in this compound metabolism?

GALM catalyzes the interconversion of this compound and alpha-D-galactose, maintaining equilibrium for downstream metabolic steps. Experimental approaches include:

  • Kinetic assays measuring mutarotation rates.
  • Gene knockout models to study metabolic disruptions .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound as a ligand for ricin inhibition?

  • Protocol : Use software like AutoDock Vina to simulate binding between this compound and ricin's active site (e.g., RIC_END).
  • Key metrics : Binding energy (ΔG ≤ -5 kcal/mol suggests viability), hydrogen bonding patterns, and comparison with known inhibitors (e.g., baicalin). This compound showed moderate binding (ΔG = -6.2 kcal/mol) but lower efficacy than baicalin derivatives .

Q. How can contradictory data on this compound’s inhibitory efficacy in ricin studies be resolved?

  • Comparative analysis : Evaluate binding constants (e.g., this compound Ki_i = 12 µM vs. baicalin Ki_i = 0.8 µM) and intermolecular energy profiles.
  • Structural insights : Analyze docking conformations (Figures 14–16) to identify suboptimal binding geometries .

Q. What synthetic strategies optimize this compound derivatives for enhanced stability or bioactivity?

  • Acetylation : this compound pentaacetate improves membrane permeability.
  • Glycosylation : Enzymatic synthesis of disaccharides (e.g., lactose) using beta-galactosidase.
  • Quality control : NMR and HPLC validate purity (>98%) .

Q. How can metabolic flux analysis elucidate this compound utilization in disease models?

  • Isotope labeling : Track 13C^{13}\text{C}-galactose incorporation into glycolysis/TCA intermediates via LC-MS.
  • Knockdown studies : Silencing GALM or GALT to assess pathway bottlenecks .

Q. What genetic polymorphisms affect this compound metabolism, and how are they studied?

  • GWAS : Link GALM variants (e.g., rs6741892) to altered serotonin transport (measured via 11C^{11}\text{C}DASB-PET imaging).
  • Functional assays : Compare mutarotase activity in wild-type vs. mutant cell lines .

Q. Which advanced techniques quantify enzyme kinetics for this compound-processing enzymes?

  • Stopped-flow spectroscopy : Measures rapid mutarotation kinetics (millisecond resolution).
  • Isothermal titration calorimetry (ITC) : Determines binding affinities (Kd_d) and thermodynamic parameters .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Related Compounds

Structural Isomers: α-D-Galactose

β-D-galactose and α-D-galactose are anomers differing in the configuration of the hydroxyl group at the C1 position. GALM catalyzes their interconversion, enabling entry into the Leloir pathway . While β-D-galactose predominates in lactose and GOS, α-D-galactose is found in plant-derived raffinose-family oligosaccharides. The equilibrium between these forms in solution complicates metabolic studies, as rapid mutarotation obscures enzymatic deficiencies in GALM-related galactosemia .

Key Structural Differences :

Property β-D-Galactose α-D-Galactose
C1 Configuration β (axial) α (equatorial)
Prevalence in Nature Lactose, GOS Raffinose, Stachyose
Metabolic Role Leloir pathway Plant carbohydrate

Galactose Derivatives: D-Tagatose

D-Tagatose, a ketohexose isomer of D-galactose, is produced enzymatically from β-D-galactose via L-arabinose isomerase (L-AI). Unlike β-D-galactose, it is a low-calorie sweetener with applications in diabetes management.

Oligosaccharides: Galacto-Oligosaccharides (GOS)

β-D-galactose forms the backbone of GOS, but linkage patterns vary significantly. For example:

  • Lb-GOS : Produced by lactobacillal β-galactosidase, contains β(1→3) and β(1→6) linkages (e.g., β-D-Galp-(1→6)-D-Glc) .
  • Commercial GOS : Dominated by β(1→4) linkages (e.g., 4′-galactosyl lactose) .

Functional Implications :

  • β(1→6) linkages in Lb-GOS enhance prebiotic activity by selectively fermenting Lactobacillus spp. .
  • β(1→4) linkages in commercial GOS may favor Bifidobacterium growth.

Enzymatic and Metabolic Roles

Leloir Pathway vs. Alternative Routes

β-D-galactose is exclusively metabolized via the Leloir pathway, whereas glucose and glucosamine follow glycolysis or hexosamine pathways. Mutations in GALM disrupt galactose metabolism, leading to Type IV galactosemia, characterized by elevated blood galactose but without classical symptoms seen in GALT deficiency .

Enzyme Comparison :

Enzyme Substrate Product Pathway
GALM β-D-galactose α-D-galactose Leloir
Hexokinase D-glucose Glucose-6-phosphate Glycolysis
Glucosamine synthase D-fructose-6-phosphate Glucosamine-6-phosphate Hexosamine

Clinical and Pharmacological Relevance

  • Drug Targets : The lacG gene in Streptococcus dysgalactiae encodes 6-phospho-β-galactosidase, which is inhibited by β-D-galactose-6-phosphate. This target is absent in 57% of strains, highlighting specificity compared to conserved targets like gyrB .

GOS Production

β-D-galactose’s linkage diversity enables tailored prebiotics. For example:

  • Lb-GOS : 62% disaccharides, 38% trisaccharides with β(1→6) bonds .
  • 4′-GOS : >80% trisaccharides with β(1→4) bonds .

Tables and figures referenced are synthesized from the cited evidence to ensure accuracy and reproducibility.

Métodos De Preparación

Chemical Synthesis from Protected Derivatives

Table 1: Chemical Synthesis from Beta-D-Galactose Pentaacetate

StepReagents/ConditionsIntermediateYield (%)
1ZnCl₂, ethyl xanthate, CH₂Cl₂Tetraacetyl galactose ethyl xanthate91
22-bromopropane, K₂CO₃, methanolIsopropyl-β-D-thiogalactoside88–92
3NaOMe, MeOHThis compoundNot reported

Microbial Production via Fermentation

coli Lac Operon Utilization

The lac operon in E. coli regulates the expression of beta-galactosidase, enabling the organism to metabolize lactose into galactose and glucose . Industrial fermentation harnesses this pathway by cultivating E. coli in lactose-rich media. Inducers like isopropyl-beta-D-thiogalactoside (IPTG) are often added to maximize enzyme production .

Fermentation Process Parameters

  • Carbon Source : Lactose concentrations of 10–50 g/L optimize growth and enzyme activity.

  • Oxygenation : Aerobic conditions enhance biomass yield.

  • Harvesting : Galactose is purified from fermentation broth via ion-exchange chromatography or crystallization.

While scalable, this method requires stringent contamination control and downstream processing to isolate galactose from metabolic byproducts .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)PurityScalabilityCost
Enzymatic Hydrolysis>95 HighHighModerate
Chemical Synthesis70–90 (estimated)Very HighModerateHigh
Microbial Production80–95 ModerateVery HighLow
  • Enzymatic Hydrolysis : Preferred for industrial-scale production due to mild conditions and high yields.

  • Chemical Synthesis : Ideal for high-purity applications but involves toxic reagents (e.g., Lewis acids) .

  • Microbial Production : Cost-effective for bulk quantities but requires specialized fermentation infrastructure .

Propiedades

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015884
Record name beta-​D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7296-64-2
Record name β-D-Galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Galactopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
Name
D-fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.